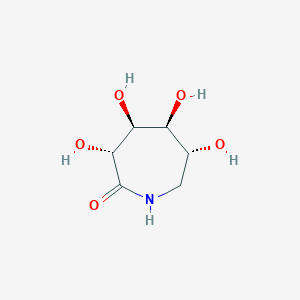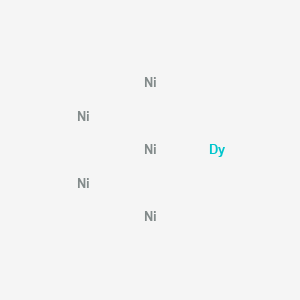
Selenophene, 3-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoselenophene is a selenium-containing heterocyclic compound with the molecular formula C4H3ISe. It is a derivative of selenophene, where an iodine atom is substituted at the third position of the selenophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Iodoselenophene can be synthesized through various methods, including electrophilic cyclization and cross-coupling reactions. One common method involves the iodine-mediated regioselective cyclization of selenoenynes. For example, a solution of 1,5-diphenylpenta-1,4-diyn-3-ol and dibutyl diselenide in ethanol, under an argon atmosphere, can be treated with sodium borohydride to yield 3-iodoselenophene .
Industrial Production Methods: While specific industrial production methods for 3-iodoselenophene are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi reactions, is common in industrial applications due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodoselenophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions, such as the Sonogashira and Negishi reactions, where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Sonogashira Reaction: Catalytic amounts of palladium(II) chloride (Pd(PPh3)2Cl2) in dimethylformamide (DMF) with triethylamine (Et3N) as the base.
Negishi Reaction: Palladium catalysts in the presence of organozinc reagents.
Major Products:
3-Alkynylselenophenes: Formed through Sonogashira cross-coupling with terminal alkynes.
Biaryls and Diaryl Acetylenes: Formed through Negishi cross-coupling reactions.
Applications De Recherche Scientifique
3-Iodoselenophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex selenium-containing compounds.
Biology and Medicine: Selenophene derivatives have shown potential biological activities, including antidepressant, antioxidant, anticonvulsant, antibacterial, antitumor, and hepatoprotective properties.
Mécanisme D'action
The mechanism by which 3-iodoselenophene exerts its effects is primarily through its reactivity in cross-coupling reactions. The iodine atom at the third position of the selenophene ring makes it a versatile substrate for palladium-catalyzed reactions, facilitating the formation of various functionalized selenophenes . These reactions often involve the activation of the C-I bond, followed by the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
3-Bromoselenophene: Similar in structure but with a bromine atom instead of iodine.
3-Chloroselenophene: Contains a chlorine atom at the third position.
3-Alkynylselenophenes: Formed through cross-coupling reactions with alkynes.
Uniqueness: 3-Iodoselenophene is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions compared to its bromine and chlorine analogs. This increased reactivity makes it a valuable intermediate in the synthesis of more complex selenophene derivatives .
Propriétés
Numéro CAS |
18168-61-1 |
|---|---|
Formule moléculaire |
C4H3ISe |
Poids moléculaire |
256.94 g/mol |
Nom IUPAC |
3-iodoselenophene |
InChI |
InChI=1S/C4H3ISe/c5-4-1-2-6-3-4/h1-3H |
Clé InChI |
GAAVLFWNOZQEHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)







